(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused to a thiazole ring, a furan ring, and a pyrazole ring. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.
Formation of the Triazole Ring: The pyrazole intermediate is then reacted with thiosemicarbazide to form the triazole ring.
Formation of the Thiazole Ring: The triazole intermediate undergoes cyclization with a suitable α-haloketone to form the thiazole ring.
Formation of the Furan Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole or thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5Z)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors to modulate their activity.
Affect Signaling Pathways: Influence various signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
(5Z)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other similar compounds such as:
Triazolothiazoles: Compounds with similar triazole and thiazole rings but different substituents.
Pyrazolyl Derivatives: Compounds with pyrazole rings and various functional groups.
Furan Derivatives: Compounds with furan rings and different substituents.
These comparisons highlight the unique structural features and properties of the compound, making it distinct from other similar molecules.
Properties
Molecular Formula |
C26H19N5O2S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H19N5O2S/c1-16-10-11-17(2)20(13-16)23-18(15-30(28-23)19-7-4-3-5-8-19)14-22-25(32)31-26(34-22)27-24(29-31)21-9-6-12-33-21/h3-15H,1-2H3/b22-14- |
InChI Key |
AXKNUJYTQWHCIM-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CO5)S3)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CO5)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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